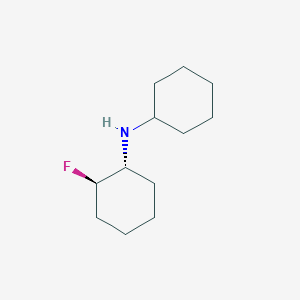

(1R,2R)-N-cyclohexyl-2-fluorocyclohexan-1-amine

Description

Properties

IUPAC Name |

(1R,2R)-N-cyclohexyl-2-fluorocyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22FN/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h10-12,14H,1-9H2/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTHGBRNZOCALB-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2CCCCC2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N[C@@H]2CCCC[C@H]2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Fluorination via Hydrogen Bonding Phase-Transfer Catalysis

A prominent and scalable method for synthesizing fluorinated cyclohexyl amines involves hydrogen bonding phase-transfer catalysis using CsF. This method has been extensively studied for the preparation of related compounds such as (1R,2R)-N,N-dibenzyl-2-fluorocyclohexan-1-amine, which shares structural and mechanistic similarities with the target compound.

- Fluoride Source: Cesium fluoride (CsF), which provides nucleophilic fluoride ions.

- Catalyst: Chiral urea-based or bis(urea) catalysts that facilitate phase-transfer via hydrogen bonding.

- Solvent: Dichloromethane (CH2Cl2) or 1,2-dichloroethane (1,2-DCE) are commonly used solvents.

- Temperature: Ambient temperature (room temperature) is sufficient.

- Reaction Time: Typically 24 to 48 hours, depending on catalyst loading and substrate.

- Catalyst Loading: Ranges from 0.5 mol% to 5 mol%, with lower loadings requiring longer reaction times.

Reaction Conditions and Outcomes:

| Parameter | Typical Value |

|---|---|

| Substrate | racemic 2-fluorocyclohexan-1-amine precursor |

| Fluoride source | CsF (1.2 to 2 equivalents) |

| Catalyst | Chiral bis(urea) catalysts (e.g., (S)-3) |

| Solvent | CH2Cl2 or 1,2-DCE |

| Temperature | Room temperature (20–25 °C) |

| Stirring speed | ~900 rpm |

| Reaction time | 24–48 hours |

| Yield | Up to 98% (isolated) |

| Enantiomeric ratio (e.r.) | Up to 96:4 |

This method enables high enantioselectivity and scalability, as demonstrated by reactions performed on scales up to 200 g of substrate with consistent yields and optical purities.

Mechanistic Insights and Catalyst Role

The catalytic cycle involves the activation of CsF by the chiral hydrogen-bonding catalyst, which enhances fluoride ion solubility and nucleophilicity in organic solvents. The catalyst forms a hydrogen-bonded complex with fluoride, facilitating its transfer to the electrophilic carbon center of the cyclohexanone-derived intermediate, leading to stereoselective fluorination.

Alternative Approaches and Substrate Variations

While the primary focus is on N-cyclohexyl substrates, related N,N-dibenzyl and N-alkyl derivatives have been synthesized using similar catalytic systems. The choice of N-substituent influences both reactivity and enantioselectivity:

| N-Substituent | Yield (%) | Enantiomeric Ratio (e.r.) | Notes |

|---|---|---|---|

| N-cyclohexyl | 81–98 | Up to 96:4 | Preferred for high stereocontrol |

| N-benzyl | Moderate | Moderate | Requires optimization |

| N-methyl | Lower | Lower | Less effective fluorination |

Optimization of reaction parameters such as solvent, catalyst structure, and fluoride equivalents is necessary to achieve the best outcomes for different substrates.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- Scalability: The phase-transfer catalytic method has been validated on large scales (up to 200 g), with consistent yields and enantioselectivity, demonstrating industrial applicability.

- Catalyst Recovery: The chiral catalyst can be recovered by flash chromatography or recrystallization without loss of activity, improving process sustainability.

- Thermal Stability: Differential scanning calorimetry (DSC) studies confirm thermal stability of substrates and catalysts, ensuring safe handling during scale-up.

- Enantioselectivity: High enantiomeric excesses are achievable, critical for pharmaceutical applications where stereochemistry impacts biological activity.

- Reaction Monitoring: 19F NMR is used to monitor reaction progress and yield, providing a reliable analytical method for fluorinated products.

Chemical Reactions Analysis

Reaction Pathways

The following pathways summarize the key reactions involved in synthesizing (1R,2R)-N-cyclohexyl-2-fluorocyclohexan-1-amine :

-

Nucleophilic Substitution :

-

Nucleophilic attack by the amine on a fluorinated cycloalkane.

-

Example: Reaction of cyclohexylamine with 2-fluorocyclohexanone.

-

-

Aziridinium Ion Intermediates :

-

Formation of aziridinium ions can facilitate C-F bond substitutions.

-

This method allows for regioselective modifications leading to the desired amine structure.

-

-

Hydrogen Bonding Catalysis :

-

Utilizing phase-transfer catalysts to enhance reaction efficiency.

-

This method has been shown to improve yields and selectivity in the formation of γ-fluoroamines from ionic reactants.

-

Data Table of Reaction Conditions

Mechanistic Insights

The mechanism of reactions involving This compound often involves several critical steps:

-

Formation of Intermediates : The initial formation of aziridinium ions or other reactive intermediates is crucial for subsequent transformations.

-

Regioselectivity and Stereochemistry : The stereochemistry of the starting materials significantly influences the outcome of reactions, leading to specific diastereomers or enantiomers.

Predicted Activities

The compound is anticipated to exhibit activities related to:

-

Neurotransmitter modulation

-

Receptor interactions involved in neurological processes

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals varying degrees of biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Cyclohexylamine | Simple cycloalkane amine | Lacks fluorine substitution |

| 2-Fluorocyclohexanamine | Fluorination at different position | Different stereochemistry |

| N,N-Dimethylcyclohexylamine | Dimethyl substitution on nitrogen | Increased lipophilicity |

Understanding these nuances is essential for drug design and development strategies.

Scientific Research Applications

Structural Characteristics and Synthesis

The compound is characterized by its chiral centers and the presence of a fluorine atom, which enhances its lipophilicity and may influence its interaction with biological targets. The synthesis of (1R,2R)-N-cyclohexyl-2-fluorocyclohexan-1-amine typically involves multiple steps, including nucleophilic substitutions and ring-opening reactions. The following table summarizes key synthetic pathways:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Nucleophilic substitution | Cyclohexylamine + fluorinated reagent | Formation of fluorinated amine |

| 2 | Ring-opening reaction | Aziridinium ion intermediates | Generation of chiral amine |

| 3 | Purification | Chromatography techniques | Isolation of target compound |

Neurological Disorders

One of the primary applications of This compound is in the treatment of neurological disorders. Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially modulating their activity. This interaction could lead to therapeutic effects in conditions such as depression or anxiety disorders.

Drug Development

The compound is being explored as a candidate for drug development due to its predicted biological activities. Using computational tools like PASS (Prediction of Activity Spectra for Substances), researchers can identify potential therapeutic effects based on the compound's structure. These predictions include:

- Antidepressant activity

- Anxiolytic effects

- Interaction with dopamine and serotonin receptors

Research has utilized structure-activity relationship (SAR) studies to assess the biological activity of This compound . The following table summarizes predicted activities based on computational modeling:

| Predicted Activity | Mechanism of Action |

|---|---|

| Antidepressant | Modulation of serotonin levels |

| Anxiolytic | Interaction with GABA receptors |

| Neuroprotective | Reduction of oxidative stress |

These predictions guide experimental validation and further therapeutic exploration.

Comparative Analysis with Related Compounds

Several compounds share structural similarities with This compound , allowing for comparative analysis regarding their biological activities:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Cyclohexylamine | Simple cycloalkane amine | Lacks fluorine substitution |

| 2-Fluorocyclohexanamine | Fluorination at different position | Different stereochemistry |

| N,N-Dimethylcyclohexylamine | Dimethyl substitution on nitrogen | Increased lipophilicity |

| 1-Amino-3-fluorocyclopentane | Smaller ring structure | Different ring size affects steric interactions |

Understanding these nuances is crucial for drug design strategies.

Mechanism of Action

The mechanism by which (1R,2R)-N-cyclohexyl-2-fluorocyclohexan-1-amine exerts its effects involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but studies suggest that it may influence lipid metabolism and other cellular processes .

Comparison with Similar Compounds

Substituent Variations: Alkyl vs. Aromatic Groups

- (1R,2R)-2-Fluoro-N-(heptan-2-yl)cyclohexan-1-amine (CAS: 1848892-75-0) Molecular Weight: 172.25 g/mol (vs. 117.16 g/mol for the main compound). This structural variation may enhance binding to hydrophobic targets in drug discovery .

(1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine (CAS: 143443-23-6)

Stereochemical and Salt Form Differences

(1S,2S)-2-Fluorocyclohexan-1-amine HCl (CAS: 2387560-34-9)

- Molecular Weight : 153.63 g/mol (HCl salt).

- Key Difference : The (S,S)-enantiomer exhibits opposite stereochemical configuration, which could lead to divergent biological activity. The hydrochloride salt form enhances water solubility, making it preferable for formulations requiring aqueous compatibility .

- This compound is explored in agrochemical research, where sulfur-containing moieties are common .

Diamine vs. Monoamine Structures

- (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine Molecular Weight: 156.27 g/mol. Key Difference: The diamine structure enables chelation of metals, making it valuable in organometallic chemistry. Crystallographic studies reveal weak N–H⋯N hydrogen bonds in its orthorhombic crystal lattice (space group P2₁2₁2₁), influencing its stability and reactivity . Applications: Used as a chiral base in deaggregating organolithium compounds and coordinating transition metals .

Research Tools and Structural Analysis

- Crystallography : SHELX programs (e.g., SHELXL97) and ORTEP-3 are used for refining crystal structures, as seen in the analysis of (1R,2R)-N,N′-dimethylcyclohexane-1,2-diamine .

- Enantiomer Analysis : Flack’s x parameter and Rogers’s η are employed to confirm stereochemistry, critical for ensuring enantiopurity in chiral amines .

Biological Activity

(1R,2R)-N-cyclohexyl-2-fluorocyclohexan-1-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique cyclohexyl and fluorocyclohexanamine moieties, which contribute to its biological activity. The general formula is .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Anticancer Properties : Research indicates potential inhibitory effects on cancer cell proliferation, particularly in breast cancer models. The compound's ability to inhibit cyclin-dependent kinases (CDKs) has been highlighted as a mechanism of action in cancer therapy .

The mechanisms through which this compound exerts its effects include:

- Cyclin-dependent Kinase Inhibition : Inhibition of CDK activity can lead to cell cycle arrest in cancer cells, providing a therapeutic avenue for treatment .

- Neurotransmitter Modulation : The compound may enhance synaptic availability of serotonin and norepinephrine, contributing to its antidepressant effects .

Case Studies

Several studies have investigated the biological activity of this compound:

- Antidepressant Activity in Animal Models :

- Anticancer Efficacy :

Table 1: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for (1R,2R)-N-cyclohexyl-2-fluorocyclohexan-1-amine, and how is enantioselectivity achieved?

The compound is typically synthesized via hydrogen-bonding phase-transfer catalysis (HB-PTC) using cesium fluoride (CsF) as the fluoride source. A scalable method involves reacting a cyclohexene oxide precursor with CsF in dichloromethane (1 M) at room temperature under vigorous stirring (900 rpm). Enantioselectivity is controlled by chiral phase-transfer catalysts, such as (S)-binol-derived catalysts, which promote fluoride transfer to the prochiral center . Post-synthesis, aqueous work-up and recrystallization (e.g., using trifluoroacetic acid) yield the enantiopure product, confirmed by <sup>19</sup>F NMR with internal standards like 4-fluoroanisole .

Q. How is the stereochemical configuration of the compound validated?

The (1R,2R) configuration is confirmed via X-ray crystallography of recrystallized salts (e.g., trifluoroacetate derivatives) or by comparison of <sup>1</sup>H/<sup>13</sup>C NMR chemical shifts with literature data for enantiopure analogs. Chiral HPLC using columns like Chiralpak IA/IB can resolve enantiomers, with retention times matched to known standards .

Q. What analytical techniques are essential for characterizing purity and structural integrity?

- <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR : To verify fluorine incorporation, cyclohexane ring conformation, and absence of diastereomeric impurities.

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C12H21FN) and detects trace byproducts.

- Polarimetry : Measures optical rotation to confirm enantiomeric excess (ee) ≥ 98% .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantiomeric excess (ee)?

Key variables include:

- Catalyst loading : 0.5–5 mol% of chiral HB-PTC catalysts to balance cost and efficiency.

- Solvent polarity : Dichloromethane enhances fluoride ion transfer compared to polar aprotic solvents.

- Temperature : Room temperature minimizes racemization, while prolonged reaction times (24–72 h) may improve conversion without compromising ee .

- Additives : Drying agents (e.g., molecular sieves) reduce water interference in fluoride activation .

Q. What mechanistic insights explain the role of hydrogen-bonding phase-transfer catalysts in fluorination?

Chiral HB-PTCs (e.g., binol derivatives) form a supramolecular complex with CsF, solubilizing the fluoride ion in organic solvents. The catalyst’s hydrogen-bonding network stabilizes the transition state, directing fluoride attack to the desired prochiral carbon. Computational studies (DFT) suggest that steric hindrance from the cyclohexyl group and electronic effects from the N-substituent dictate regioselectivity .

Q. How do conflicting NMR or crystallography data inform structural reassessment?

Discrepancies between experimental and predicted NMR shifts may indicate:

- Conformational flexibility : Cyclohexane chair vs. boat interconversion altering chemical environments.

- Impurity profiles : Trace solvents or diastereomers (e.g., cis-fluoro byproducts) resolved via 2D NMR (COSY, NOESY) .

- Crystal packing effects : X-ray structures may show non-covalent interactions (e.g., hydrogen bonds) distorting bond angles compared to solution-state NMR .

Q. What strategies mitigate decomposition or racemization during storage?

- Inert atmosphere storage : Under argon or nitrogen at 2–8°C to prevent oxidation.

- Acidic salts : Converting the free amine to stable salts (e.g., hydrochloride) reduces hygroscopicity and racemization .

- Light exclusion : Amber vials prevent UV-induced degradation of the fluorinated moiety .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported enantiomeric excess (ee) across studies?

Variability in ee (e.g., 90% vs. 98%) may arise from:

- Analytical method limitations : Chiral HPLC vs. <sup>19</sup>F NMR integration (the latter less sensitive to minor impurities).

- Work-up protocols : Aqueous extraction may partially racemize the product if pH is not tightly controlled. Cross-validation using multiple techniques (e.g., polarimetry + HPLC) is recommended .

Q. Why do fluorination yields vary with different cyclohexane precursors?

Substituent electronic effects (e.g., electron-withdrawing N-cyclohexyl groups) polarize the cyclohexene oxide, accelerating fluoride attack. Bulky substituents may hinder transition-state alignment, reducing yield. Comparative studies using substituted epoxides (e.g., N-benzyl vs. N-cyclohexyl) clarify steric vs. electronic contributions .

Methodological Recommendations

- Stereochemical assignment : Combine X-ray crystallography with Mosher’s ester derivatization for absolute configuration .

- Scale-up : Replace batch reactors with flow chemistry to enhance heat/mass transfer in fluoride-mediated reactions .

- Green chemistry : Explore biodegradable HB-PTCs or recyclable CsF sources to reduce waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.